

Spectroscopic Profile of 2-Amino-5-bromopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromopyridin-3-ol

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-5-bromopyridin-3-ol**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectroscopic data and detailed experimental protocols for its acquisition.

Core Spectroscopic Data

While experimental spectra for **2-Amino-5-bromopyridin-3-ol** are not readily available in public databases, the following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds, such as 2-Amino-5-bromopyridine, and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Amino-5-bromopyridin-3-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	Doublet	1H	H-6
~7.2	Doublet	1H	H-4
~5.5	Singlet (broad)	2H	-NH ₂
~9.5	Singlet (broad)	1H	-OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Amino-5-bromopyridin-3-ol**

Chemical Shift (δ) ppm	Assignment
~155	C-2
~145	C-6
~130	C-3
~125	C-4
~110	C-5

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data for **2-Amino-5-bromopyridin-3-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
~1620	Medium	N-H bending
~1580	Medium	C=C and C=N stretching (aromatic ring)
~1200	Medium	C-O stretching
~800	Strong	C-H bending (out-of-plane)
~600	Medium	C-Br stretching

Table 4: Predicted Mass Spectrometry Data for **2-Amino-5-bromopyridin-3-ol**

m/z	Relative Abundance	Assignment
188/190	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
109	Medium	[M - Br] ⁺
81	Medium	[M - Br - CO] ⁺

Table 5: Predicted UV-Vis Spectroscopic Data for **2-Amino-5-bromopyridin-3-ol**

λ _{max} (nm)	Solvent
~260, ~310	Ethanol

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectroscopic data cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-5-bromopyridin-3-ol** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Set the spectral width to cover a range of 0-180 ppm.
 - Use a pulse angle of 45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
 - Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **2-Amino-5-bromopyridin-3-ol** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

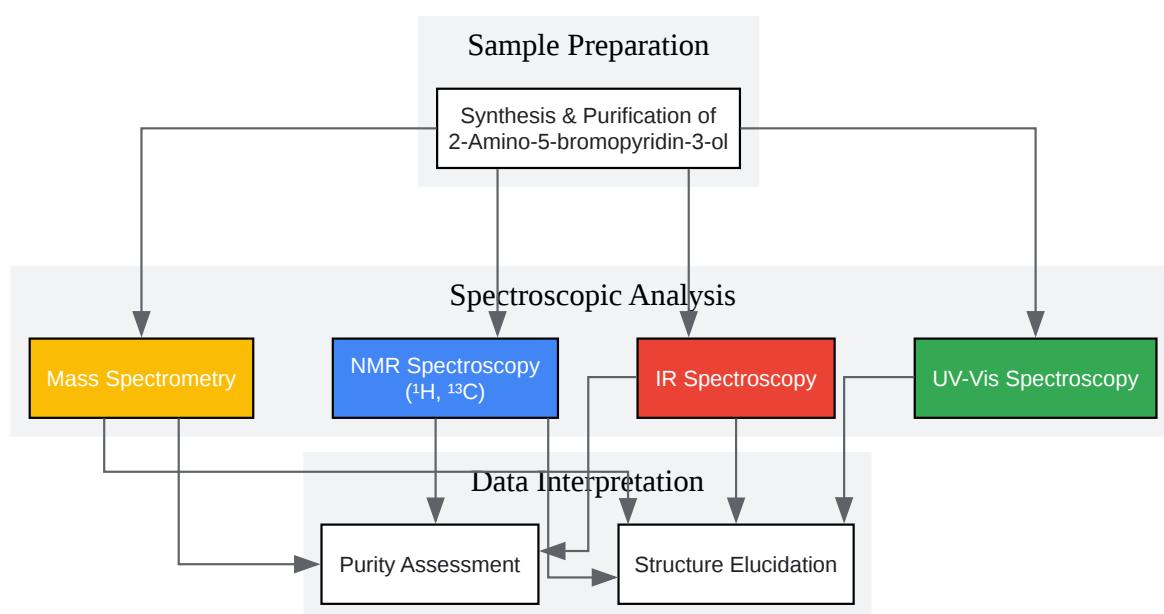
- Sample Preparation: Dissolve a small amount of **2-Amino-5-bromopyridin-3-ol** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass-to-charge (m/z) range of 50-500.
 - Optimize the capillary voltage and cone voltage to achieve good ionization and fragmentation.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-Amino-5-bromopyridin-3-ol** in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the cuvette containing the pure solvent.
 - Record the sample spectrum over a wavelength range of 200-800 nm.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like **2-Amino-5-bromopyridin-3-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com